molecular formula C11H12N6O B14010033 3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine CAS No. 74273-85-1

3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine

Katalognummer: B14010033
CAS-Nummer: 74273-85-1
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: FKZKCXXBRJEVCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine is an organic compound with the molecular formula C11H12N6O. It is characterized by the presence of a diazenyl group (-N=N-) linking a methoxyphenyl group to a pyrazine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)diazenylpyrazine-2,6-diamine typically involves the diazotization of 4-methoxyaniline followed by coupling with pyrazine-2,6-diamine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)diazenylpyrazine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine is unique due to its specific combination of a methoxyphenyl group and a pyrazine ring linked by a diazenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

74273-85-1

Molekularformel

C11H12N6O

Molekulargewicht

244.25 g/mol

IUPAC-Name

3-[(4-methoxyphenyl)diazenyl]pyrazine-2,6-diamine

InChI

InChI=1S/C11H12N6O/c1-18-8-4-2-7(3-5-8)16-17-11-10(13)15-9(12)6-14-11/h2-6H,1H3,(H4,12,13,15)

InChI-Schlüssel

FKZKCXXBRJEVCB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=NC2=NC=C(N=C2N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.